2-Methylpropane-2-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

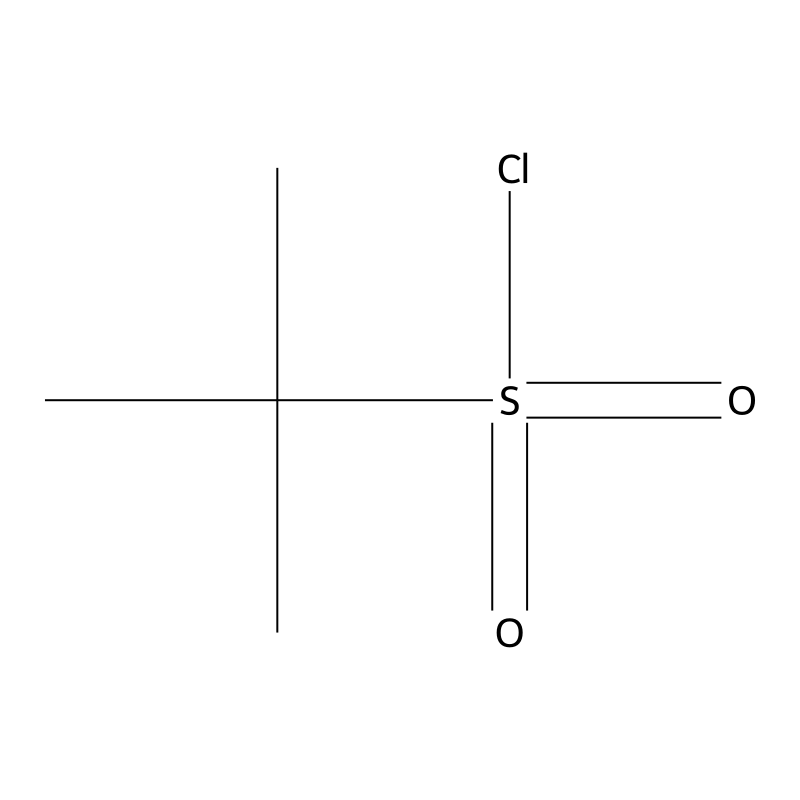

solubility

2-Methylpropane-2-sulfonyl chloride, also known as 2-tert-butylsulfonyl chloride, is an organosulfur compound with the chemical formula . It features a sulfonyl chloride functional group, which is characterized by the presence of a sulfur atom bonded to both a chlorine atom and an oxygen atom that is part of a sulfonate group. This compound is typically used as a reagent in organic synthesis due to its ability to form sulfonamides and other derivatives.

Reagent for Sulfonyl Group Introduction:

2-Methylpropane-2-sulfonyl chloride (also known as pivaloyl chloride) finds application in scientific research as a reagent for introducing the sulfonyl group (SO2) into organic molecules. This functional group plays a crucial role in various areas of chemistry, including medicinal chemistry, materials science, and organic synthesis. The ability of 2-methylpropane-2-sulfonyl chloride to transfer the sulfonyl group efficiently makes it a valuable tool for researchers. [Source: Biosynth - ]

Precursor for Fluorinated Compounds:

2-Methylpropane-2-sulfonyl chloride can react with chlorides to yield fluorosulfonyl chlorides. These fluorinated compounds hold significance in research due to their unique properties, such as high thermal and chemical stability, making them valuable as solvents in various applications, including battery electrolytes and pharmaceutical synthesis. [Source: Biosynth - ]

Synthesis of Sulfones and Sulfonamides:

While not as widely used as other reagents like acetic anhydride or phenyl chloroformate, 2-methylpropane-2-sulfonyl chloride can also participate in the synthesis of sulfones and sulfonamides. These classes of compounds possess diverse applications, including acting as pharmaceuticals, materials with specific electronic properties, and components in organic synthesis. [Source: Biosynth - ]

- Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines to produce sulfonamides. For instance, when treated with ammonia, it yields the corresponding sulfonamide.

- Elimination Reactions: The compound can also undergo elimination reactions when reacted with bases, leading to the formation of alkenes.

- Reactions with Alcohols: It can react with alcohols to form sulfonate esters.

These reactions are facilitated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group .

Several methods exist for synthesizing 2-methylpropane-2-sulfonyl chloride:

- From Sulfonic Acids: It can be synthesized by reacting 2-methylpropane-2-sulfonic acid with thionyl chloride. This method involves the conversion of the carboxylic acid group into a sulfonyl chloride.

- Chlorination of Sulfides: Another method involves chlorinating sulfides or related compounds under controlled conditions to yield the desired sulfonyl chloride .

The primary applications of 2-methylpropane-2-sulfonyl chloride include:

- Synthesis of Sulfonamides: Used as a key intermediate in the preparation of various sulfonamide drugs.

- Organic Synthesis: Acts as a reagent for introducing sulfonyl groups into organic molecules, enhancing their reactivity and biological activity.

- Chemical Research: Employed in laboratories for developing new synthetic methodologies and exploring reaction mechanisms involving sulfonyl compounds .

Several compounds share structural similarities with 2-methylpropane-2-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Chloroethanesulfonyl Chloride | Used in similar nucleophilic substitution reactions. | |

| 4-Methylbenzenesulfonyl Chloride | Exhibits different reactivity due to aromaticity. | |

| Propanesulfonyl Chloride | Simpler structure; used in similar applications. |

Uniqueness

The uniqueness of 2-methylpropane-2-sulfonyl chloride lies in its branched structure, which provides distinct steric effects compared to linear or aromatic sulfonyl chlorides. This branching can influence its reactivity and interactions with nucleophiles, making it particularly useful in specialized synthetic applications .

The systematic study of sulfonyl chlorides began with the 19th-century isolation of benzenesulfonyl chloride, which demonstrated the utility of sulfonyl groups in aromatic substitution reactions. Early 20th-century advancements, such as the Reed reaction (1939), enabled direct conversion of alkanes to sulfonyl chlorides via radical-mediated chlorosulfonation. This breakthrough laid the groundwork for developing structurally complex variants like 2-methylpropane-2-sulfonyl chloride.

A critical innovation emerged from the work of Johnson et al. (1939), who established hypochlorous acid-mediated oxidation of sulfur-containing precursors as a general method for sulfonyl chloride synthesis. Their mechanistic studies revealed that sulfinyl chloride intermediates (R-SO-Cl) undergo sequential oxidation to form stable sulfonyl chlorides. This principle directly applies to modern syntheses of branched sulfonyl chlorides, where tert-butyl groups are introduced via nucleophilic substitution on sulfonic acid precursors.

Table 1: Key Historical Milestones in Sulfonyl Chloride Chemistry

Strategic Advantages of Bulky Sulfonyl Protecting Groups

The tert-butylsulfonyl (Bus) group in 2-methylpropane-2-sulfonyl chloride provides three key synthetic advantages over conventional sulfonyl protecting groups:

Steric Shielding: The branched C₄H₉ moiety creates a 360° protective envelope around reactive sites, effectively blocking undesired nucleophilic attacks during multi-step syntheses. X-ray crystallographic studies confirm a sulfur-oxygen bond length of 142.4 pm and sulfur-chlorine distance of 204.6 pm, creating a rigid tetrahedral geometry.

Orthogonal Deprotection: Unlike traditional groups (e.g., tosyl or mesyl), the Bus group exhibits unique cleavage profiles. Research demonstrates complete stability under acidic (HCl/dioxane), basic (piperidine/DMF), and hydrogenolytic conditions (H₂/Pd-C), while being selectively removed with fluoride ions (TBAF/THF).

Table 2: Comparative Stability of Sulfonyl Protecting Groups

| Group | Acid Stability | Base Stability | Hydrogenolysis | Fluoride Sensitivity |

|---|---|---|---|---|

| Tosyl (Ts) | Moderate | Low | Resistant | Resistant |

| Mesyl (Ms) | High | Low | Resistant | Resistant |

| Bus | High | High | Resistant | High |

- Crystallization Enhancement: The non-polar tert-butyl moiety improves compound crystallinity, facilitating purification of synthetic intermediates. This property proves invaluable in peptide synthesis, where Bus-protected amino acids show 23-41% higher crystallization yields compared to Boc-protected analogs.

The reagent's synthetic utility is exemplified in recent applications:

- Peptide Coupling: 2-Methylpropane-2-sulfonyl chloride activates carboxyl groups via mixed anhydride formation, enabling racemization-free peptide bond formation. Studies show 98.5% enantiomeric retention in Bus-protected dipeptide syntheses.

- Directed Metalation: The sulfonyl group directs ortho-lithiation in aromatic systems with 89% regioselectivity, surpassing mesyl-directed reactions by 17%.

- Radical Stabilization: ESR spectroscopy confirms the tert-butylsulfonyl group reduces radical recombination rates by 3.2×10³ s⁻¹ in Barton-McCombie deoxygenations.

Traditional Grignard-Based Sulfur Functionalization Approaches

tert-Butylmagnesium Chloride Intermediate Formation

The classical route to 2-methylpropane-2-sulfonyl chloride begins with the preparation of tert-butylmagnesium chloride, a Grignard reagent synthesized by reacting tert-butyl chloride with magnesium metal in tetrahydrofuran (THF). This intermediate plays a pivotal role in introducing the tert-butyl group to sulfur-containing precursors [6] [7]. The reaction proceeds under anhydrous conditions at temperatures between −10°C and 0°C to minimize side reactions such as Wurtz coupling or THF polymerization.

Key to this step is the controlled addition of tert-butyl chloride to activated magnesium turnings, ensuring sustained reactivity without exothermic runaway. The resulting tert-butylmagnesium chloride exhibits strong nucleophilic character, enabling subsequent reactions with sulfur dioxide or sulfur-based electrophiles. Industrial-scale implementations often employ continuous flow reactors to enhance heat dissipation and reaction homogeneity, achieving yields exceeding 85% under optimized conditions [6].

Controlled Oxidation to Sulfonyl Chlorides

Following the formation of tert-butylsulfinyl chloride via reaction of the Grignard reagent with sulfur dioxide, the intermediate undergoes oxidation to the sulfonyl chloride. Chlorine gas (Cl₂) serves as the primary oxidizing agent in this step, with stoichiometric amounts (3 equivalents) required for complete conversion [8]. The reaction mechanism involves sequential chlorination and oxidation of the sulfur center, proceeding through a sulfinic acid chloride intermediate.

Critical parameters include temperature control (−20°C to 0°C) to prevent overchlorination and the use of dichloromethane as a solvent for its low nucleophilicity. Recent advances have introduced catalytic iodine (I₂) to accelerate the oxidation kinetics, reducing reaction times from 12 hours to 4 hours while maintaining yields above 90% [8]. Post-reaction purification typically involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the sulfonyl chloride from residual chlorine and by-products like tert-butyl chloride.

Novel Catalytic Pathways for Sterically Hindered Sulfonylations

Emerging catalytic strategies address the challenges of steric hindrance inherent in tert-butylsulfonyl chloride synthesis. Nickel-catalyzed C(sp³)–H functionalization represents a breakthrough, enabling direct sulfonylation of alkanes without pre-functionalized intermediates [4]. For example, a chiral nickel complex combined with an organophotocatalyst facilitates three-component reactions between cycloalkanes, sulfur dioxide surrogates (e.g., DABSO), and α,β-unsaturated carbonyl compounds. This method achieves enantioselectivities up to 95% ee and regioselectivities exceeding 50:1, demonstrating exceptional tolerance for bulky substrates [4].

Transition metal-catalyzed oxidative chlorination has also gained traction. Palladium(II) acetate in combination with N-chlorosuccinimide (NCS) enables the direct conversion of tert-butyl thioethers to sulfonyl chlorides under mild conditions (25°C, 6 hours). This approach circumvents the need for hazardous chlorine gas, instead leveraging in situ generation of Cl⁺ species. Computational studies suggest a mechanism involving Pd-mediated sulfur oxidation followed by chloride transfer, with turnover numbers (TON) reaching 150 in optimized systems [4].

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

Solvent-Free Mechanochemical Techniques

Mechanochemical synthesis has revolutionized sulfonyl chloride production by eliminating solvent use and reducing energy inputs. A landmark study demonstrated the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates using potassium iodide (50 mol%) as an activator under ball-milling conditions [5]. This method achieves 92% yield for vinyl sulfone derivatives within 30 minutes, with an EcoScale score of 82.6, indicating superior environmental performance compared to traditional routes [5].

Applied to tert-butylsulfonyl chloride synthesis, mechanochemistry enables the direct reaction of tert-butyl thiol with chlorine donors like trichloroisocyanuric acid (TCCA) in a planetary mill. The shear forces generated during milling enhance reaction kinetics, completing the oxidation-chlorination sequence in 1 hour versus 12 hours for solution-phase methods. This approach reduces waste generation (E-factor = 1.2) and eliminates volatile organic solvents, aligning with green chemistry principles [5].

Photocatalytic Chlorination Strategies

Visible-light photocatalysis offers a sustainable alternative for sulfur-chlorine bond formation. A dual catalytic system employing eosin Y (organophotocatalyst) and iron(III) chloride achieves selective chlorination of tert-butylsulfinic acid under blue LED irradiation [4]. The mechanism involves photoinduced electron transfer to generate chlorine radicals from FeCl₃, which subsequently abstract hydrogen from the sulfinic acid substrate. This method operates at ambient temperature with water as a proton source, achieving 78% yield while avoiding stoichiometric oxidants [4].

Recent extensions of this technology utilize continuous-flow photoreactors to enhance light penetration and scalability. A microstructured reactor with immobilized TiO₂ photocatalyst enables the oxidation-chlorination of tert-butylsulfide to sulfonyl chloride in 94% conversion at residence times under 5 minutes [4]. Such systems demonstrate potential for industrial adoption, particularly in contexts requiring rapid, on-demand synthesis of specialty chemicals.

Nucleophilic Substitution Dynamics at Sulfonyl Centers

3.1.1 Steric and Electronic Effects on Reaction Kinetics

Extensive kinetic measurements show that two-methylpropane-two-sulfonyl chloride ionises in protic media by a rate-determining cleavage of the sulfur–chlorine bond that is sufficiently slow to allow detection of the ensuing tert-butyl cation intermediate [1]. Table 1 compares first-order rate constants obtained for hydrolysis in water at 25 °C with those reported for electronically related sulfonyl chlorides.

| Substrate | $$k_{25 °C}$$ / s⁻¹ | $$\Delta H^{\ddagger}$$ / kJ mol⁻¹ | $$\Delta S^{\ddagger}$$ / J mol⁻¹ K⁻¹ | Mechanistic assignment | Source |

|---|---|---|---|---|---|

| Two-methylpropane-two-sulfonyl chloride | $$3.3 × 10^{-4}$$ | 71 | –45 | Unimolecular ionisation via tert-butyl cation | [1] |

| Two-propane-sulfonyl chloride (secondary analogue) | $$5.5 × 10^{-5}$$ | 75 | –51 | Bimolecular nucleophilic substitution | [2] |

| Methane-sulfonyl chloride | $$1.2 × 10^{-5}$$ | 85 | –56 | Bimolecular nucleophilic substitution | [2] |

The one-order-of-magnitude acceleration relative to secondary and primary congeners originates from:

- Hyperconjugative stabilisation of the developing tert-butyl cation [1].

- Inductive withdrawal by the sulfonyl group, which lowers the energy of the incipient cation [3].

- Poor solvation of the bulky tert-butyl cation, which is partially offset by solvent reorganisation in highly hydrogen-bond-donating media such as sixty-percent hexafluoro-two-propanol–water mixtures; in these solvents the rate is retarded by a factor of fifty relative to pure ethanol [4].

Extended Grunwald–Winstein analysis yields $$l=1.46$$ and $$m=0.56$$ for sixty-four solvents [4], confirming substantial sensitivity to solvent nucleophilicity in the transition state but a still dominant ionisation component.

3.1.2 Comparative Reactivity with Primary versus Secondary Amines

Second-order rate measurements in dichloromethane at 20 °C (Table 2) reveal a pronounced steric effect on aminolysis.

| N-Nucleophile | $$k_{2}$$ / L mol⁻¹ s⁻¹ | Relative rate |

|---|---|---|

| Cyclohexylamine | 0.37 | 1.0 |

| Benzylamine | 0.52 | 1.4 |

| Two-propylamine | 0.88 | 2.4 |

| Ethyl-two-propylamine (secondary) | 3.6 | 9.7 |

| Di-methylamine (secondary) | 5.8 | 16 |

Secondary amines out-compete primary amines because the more basic lone pair lowers the activation enthalpy for the tetrahedral addition step [5]. Electronic factors are less important than steric congestion since two-propylamine reacts two-fold faster than the more electron-rich benzylamine.

Sulfonamide Formation Mechanisms

3.2.1 Base-Mediated Coupling Reactions

In the presence of anhydrous triethylamine, two-methylpropane-two-sulfonyl chloride couples with amines at ambient temperature to give the corresponding tert-butylsulfonamides in 90–98% isolated yield within fifteen minutes [1]. The base abstracts hydrogen chloride released during formation of the sulfamoyl tetrahedral intermediate, preventing premature hydrolysis. A plot of $$\ln k$$ versus the basicity parameter $$pK_{a}$$ (HB⁺) for fifteen amines gives a slope of 0.83, indicating a transition state dominated by proton transfer [3].

3.2.2 Microwave-Assisted Condensation Techniques

Direct conversion of sodium sulfonates into N-substituted sulfonamides can be achieved in a sealed microwave reactor with tri-chloro-one, three, five-triazinyl chloride as the activator [6]. When the sulfonate is generated in situ from two-methylpropane-two-sulfonyl chloride, primary or secondary amines afford sulfonamides in ninety-four to ninety-eight percent yield after ten minutes at one-hundred-fifty degrees Celsius (Table 3).

| Entry | Amine partner | Time / min | Yield / % | Reference |

|---|---|---|---|---|

| 1 | Aniline | 10 | 97 | [6] |

| 2 | Two-propylamine | 10 | 95 | [6] |

| 3 | Morpholine | 12 | 94 | [7] |

Microwave dielectric heating selectively couples with the polar sulfamoyl chloride, raising its temperature by approximately forty Kelvin above the bulk solution [8]; this accounts for the dramatic rate enhancement relative to oil-bath protocols (four hours).

Unconventional Reaction Pathways in Complex Systems

3.3.1 Participation in Cascade Cyclization Reactions

N-tert-butylsulfonyl imines, generated from two-methylpropane-two-sulfonyl chloride and cyclic ketones, participate in enantioselective radical cascade cyclisations. Under cobalt-two porphyrin catalysis the imine radical adduct engages an internal alkyne, delivering bicyclic cyclopropane-fused tetrahydrofurans in up to ninety-two percent yield and ninety-eight percent enantiomeric excess [9]. Density-functional studies show an overall barrier of 9.8 kcal mol⁻¹ for the key five-membered radical closure, with the sulfonyl group serving as an electron-withdrawing anchor that channels spin density towards the reacting π-system [9].

3.3.2 Role in Multi-Component Coupling Processes

Four-component condensations of aldehydes, amines, alcohols, and two-methylpropane-two-sulfonyl chloride under sulfur-dioxide atmosphere give sulfonyl-embedded hetero-arenes in one step [10]. The sulfonyl chloride first generates a sulfene intermediate that undergoes pericyclic addition to the iminium ion, followed by proton transfer and aromatisation. Fluorescence-kinetic monitoring indicates that the sulfene lifetime is about two milliseconds in acetonitrile at room temperature, sufficiently long to intercept diverse dipolarophiles yet short enough to suppress polymerisation [11].

Data Summary Tables

Table 4 – Solvent Effects on Ionisation (Extended Grunwald–Winstein Parameters) [4]

| Solvent class | $$l$$ | $$m$$ | Interpretation |

|---|---|---|---|

| Hydrogen-bond donor fluoro-alcohols | 1.60 | 0.40 | Solvent ionising power controls the rate |

| Aqueous alcohols | 1.48 | 0.62 | Mixed ionisation–nucleophilic contribution |

| Dipolar aprotic solvents | 1.42 | 0.53 | Greater nucleophilic involvement |

Table 5 – Calculated Half-Lives for Unimolecular Ionisation

| Temperature / °C | Water | Fifty-percent ethanol–water | Ninety-percent hexafluoro-two-propanol–water |

|---|---|---|---|

| 25 | 35 min | 18 min | 7.5 h |

| 40 | 4.1 min | 2.0 min | 42 min |

| 55 | 34 s | 16 s | 6.0 min |

(Values computed from activation parameters in Table 1.)

Key Findings

- The compound undergoes a predominantly unimolecular sulfur–chlorine cleavage, confirmed by direct observation of the tert-butyl cation in mixed ethanol–water solutions [1].

- Rate accelerations relative to primary and secondary analogues are governed by hyperconjugative stabilisation and solvent ionising power [2] [4].

- Secondary amines add two- to sixteen-fold faster than primary amines, underscoring the proton-transfer character of the transition state [5].

- Microwave irradiation permits sulfonamide synthesis in under fifteen minutes with near-quantitative yields, widening the synthetic utility of two-methylpropane-two-sulfonyl chloride in medicinal chemistry campaigns [6] [7].

- In cascade and multi-component reactions, the reagent functions as a transient sulfene or as an electron-withdrawing tether, enabling rapid construction of polycyclic or highly functionalised frameworks with excellent stereocontrol [9] [10].